1-Acetyl-1-cyclopentene
Overview
Description
1-Acetyl-1-cyclopentene is a chemical compound that serves as a versatile synthetic intermediate in organic chemistry. It is a cyclopentene derivative with an acetyl group attached to the first carbon of the ring. This compound is of interest due to its potential applications in the synthesis of various organic molecules, including pharmaceuticals and complex natural products.
Synthesis Analysis
The synthesis of densely functionalized cyclopentenones, which are closely related to 1-acetyl-1-cyclopentene, has been achieved through a highly enantioselective triene cyclization process. This method utilizes a chiral N-heterocyclic carbene (NHC) cocatalyzed by acetic acid, which not only coexists with NHCs but also stabilizes the active catalyst, leading to a long-lived catalyst with high reactivity and selectivity . Another approach for synthesizing cyclopentenone derivatives involves a one-pot synthesis using 1-acetyl-1-cyclohexene and a range of aldehydes, which can be converted to the corresponding cyclopentenone derivatives .
Molecular Structure Analysis
The molecular structure of 1-acetyl-1-cyclopentene derivatives can exhibit interesting properties, such as photochromism. For instance, a compound containing two 6-acetyl-2-methylbenzo[b]thiophene moieties linked by a cyclopentene bridge has been synthesized, and its crystal structure exhibits characteristics typical of photochromic compounds . The cyclopentane ring in related compounds can adopt a twist conformation, as seen in the synthesis of a cyclopentanetetrol acetate, which is a precursor in the synthesis of helicascolides .
Chemical Reactions Analysis
The photochemistry of 1-acyl-2-cyclopentenes, which are structurally similar to 1-acetyl-1-cyclopentene, varies with the nature of the acyl group. These compounds can undergo a range of reactions, including α-cleavage, allylic 1,3-acetyl shifts, and oxadi-π-methane rearrangements, leading to a mixture of endo- and exo-5-acetylbicyclo[2.1.0]pentanes. Additionally, these compounds can undergo stereomutation and rearrangements at elevated temperatures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-acetyl-1-cyclopentene derivatives can be influenced by the presence of different functional groups. For example, 3-amino-2-acetyl-2-cyclopenten-1-ones exhibit low reactivity and exist predominantly in the enaminodiketone form with a strong intramolecular hydrogen bond . The use of cyclopentyl methyl ether as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes demonstrates the compound's utility in low-impact acetalization reactions . Additionally, the synthesis of 1,3-diacetyl-2-methylcyclopentene provides a convenient access to a versatile synthetic intermediate, which can be obtained through various routes, including acetylation, condensation, and isomerization processes .
Scientific Research Applications
Photochemical and Thermal Isomerizations
1-Acetyl-1-cyclopentene has been studied in the context of photochemical and thermal isomerizations. For example, Schaffner (1976) investigated the photochemistry of 1-acyl-2-cyclopentenes, which are closely related to 1-acetyl-1-cyclopentene. These compounds exhibit interesting behavior under irradiation, such as carbon monoxide elimination and allyl-aroyl radical pair formation, depending on the nature of the acyl group. Additionally, these compounds undergo allylic 1,3-acetyl shifts and oxadi-π-methane rearrangement under certain conditions (Schaffner, 1976).
Thermodynamic Analysis in Chemical Synthesis
In the chemical industry, derivatives of cyclopentene, which include 1-acetyl-1-cyclopentene, have been explored for their potential applications. Yao et al. (2015) performed a thermodynamic analysis of the synthesis process of cyclopentanol from cyclopentene. This kind of analysis is crucial for understanding the efficiency and feasibility of such synthetic processes in industrial applications (Yao et al., 2015).
Photoaddition Reactions
The behavior of cyclopentene derivatives in photoaddition reactions has also been a subject of interest. Toshima et al. (1978) studied the photoaddition reaction of N-acetyldiphenylmethyleneamine with cyclic and acyclic olefins, including cyclopentene. Such studies are important for understanding the reactivity of these compounds under various conditions and can lead to the development of new synthetic methods (Toshima et al., 1978).
Study of Cyclopentene Derivatives
The study of cyclopentene derivatives like 1-acetyl-1-cyclopentene extends to various fields in chemistry. Zhao et al. (2014) synthesized and studied 1-(2,5-Dimethylthien-3-yl)-2-(4-acetyl-2,5-dimethylthien-3-yl) cyclopentene, demonstrating its photochromic properties. Such compounds have potential applications in materials science, particularly in the development of photoresponsive materials (Zhao et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-(cyclopenten-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNPSLWTEUJUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167069 | |
Record name | 1-Acetylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-1-cyclopentene | |
CAS RN |
16112-10-0 | |
Record name | 1-Acetylcyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16112-10-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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